1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate
Overview
Description
1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate is a complex organic compound with the molecular formula C12H18N2O2·H2O. This compound is characterized by the presence of both pyrrole and piperidine rings, making it a unique structure in the realm of organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate” are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules. More research is needed to understand how these environmental factors affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate typically involves the condensation of a pyrrole derivative with a piperidine carboxylic acid. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 4-piperidinecarboxylic acid in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the hydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrrole-2-carbaldehyde
- 4-Piperidinecarboxylic acid
- 1-(1H-Pyrrol-2-yl)ethanone
Comparison: Compared to these similar compounds, 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate is unique due to the combination of both pyrrole and piperidine rings in its structure. This dual-ring system imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVMRZFJMQTFHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCC(CC2)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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